Quinoline, 4-chloro-6-(4-methoxyphenyl)-
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Overview
Description
Quinoline, 4-chloro-6-(4-methoxyphenyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its wide range of applications in medicinal chemistry, particularly due to its presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-chloro-6-(4-methoxyphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroquinoline and 4-methoxyphenylboronic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction, where 4-chloroquinoline is reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran under reflux conditions.
Purification: The product is then purified using column chromatography to obtain Quinoline, 4-chloro-6-(4-methoxyphenyl)- in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Quinoline, 4-chloro-6-(4-methoxyphenyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-chloro-6-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-chloro-6-(4-hydroxyphenyl)quinoline.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Hydrogenation reactions using catalysts like palladium on carbon or Raney nickel.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include hydroxylated quinoline derivatives.
Reduction Reactions: Products include tetrahydroquinoline derivatives.
Scientific Research Applications
Quinoline, 4-chloro-6-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including malaria and cancer.
Industry: Used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Quinoline, 4-chloro-6-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.
4-Chloroquinoline: Similar in structure but lacks the methoxyphenyl group, leading to different chemical properties and applications.
6-Methoxyquinoline: Similar in structure but lacks the chloro group, leading to different chemical properties and applications.
Uniqueness
Quinoline, 4-chloro-6-(4-methoxyphenyl)- is unique due to the presence of both the chloro and methoxyphenyl groups, which enhance its chemical properties and potential applications. This combination allows for greater versatility in chemical reactions and a wider range of biological activities.
Properties
CAS No. |
500127-41-3 |
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Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C16H12ClNO/c1-19-13-5-2-11(3-6-13)12-4-7-16-14(10-12)15(17)8-9-18-16/h2-10H,1H3 |
InChI Key |
RMAQWCBOKVIXKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=CN=C3C=C2)Cl |
Origin of Product |
United States |
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